

Preclinical Profile of GLP-1R Agonist 14 (DD202-114): A Technical Overview

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Compound of Interest

Compound Name: GLP-1R agonist 14

Cat. No.: B15569204

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This technical guide provides a comprehensive overview of the preclinical data available for the novel, orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, compound 14, also known as DD202-114 and HDM1002. This potent and selective agonist has demonstrated promising therapeutic potential for type 2 diabetes and obesity in preclinical models.

Core Data Summary

The following tables summarize the key quantitative preclinical data for **GLP-1R agonist 14**.

Table 1: In Vitro Pharmacology

Parameter	Value	Cell Line	Assay Type	Reference
EC50	0.03 nM	HEK293 (expressing hGLP-1R)	cAMP Accumulation	[1]
0.004 nM	(unspecified)	cAMP Accumulation	[2]	
Selectivity	High (details not specified)	(unspecified)	(unspecified)	[2][3]
Agonist Type	Full Agonist	HEK293 (expressing hGLP-1R)	cAMP Accumulation	[2][3]
Human Liver Microsomal Stability (T1/2)	130.39 min	Human Liver Microsomes	Metabolic Stability Assay	[4]

Note: A discrepancy in the reported EC50 value exists between different sources. The primary publication in the Journal of Medicinal Chemistry is the most likely definitive source.

Table 2: In Vivo Efficacy in Preclinical Models

Animal Model	Treatment	Key Findings	Reference
hGLP-1R Knock-in Mice	Single oral dose	Dose-dependent improvement in glucose tolerance.	[5][6]
Diet-induced Obese (DIO) hGLP-1R Knock-in Mice	Repeat oral doses	Significant reduction in body weight, random blood glucose, and fasting plasma glucose.	[2]
Overweight and Obese Human Subjects (Phase Ib)	100mg or higher daily doses for 28 days	Average weight loss of 4.9% to 6.8% from baseline.	[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the general procedures for the key assays used in the preclinical evaluation of **GLP-1R agonist 14**. The specific parameters for compound 14 would be detailed in the primary publication.

cAMP Accumulation Assay

This assay is a cornerstone for determining the potency and efficacy of GLP-1R agonists.

Objective: To measure the ability of a compound to stimulate the production of intracellular cyclic adenosine monophosphate (cAMP) upon binding to and activating the GLP-1 receptor.

General Protocol:

- **Cell Culture:** Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1 receptor (hGLP-1R) are cultured in a suitable medium.
- **Cell Seeding:** Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
- **Compound Preparation:** A serial dilution of the test compound (e.g., **GLP-1R agonist 14**) and a reference agonist are prepared.
- **Assay:** The cell culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). The test compounds are then added to the wells.
- **Incubation:** The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.
- **Detection:** The amount of cAMP produced is quantified using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
- **Data Analysis:** The data is normalized to a reference agonist and plotted as a dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Radioligand Binding Assay

This assay is employed to determine the binding affinity (K_i) of a compound to the GLP-1 receptor.

Objective: To measure the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the GLP-1 receptor.

General Protocol:

- **Membrane Preparation:** Membranes are prepared from cells overexpressing the hGLP-1R.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ^{125}I -GLP-1), and varying concentrations of the unlabeled test compound.
- **Incubation:** The plates are incubated to allow the binding to reach equilibrium.
- **Filtration:** The contents of each well are rapidly filtered through a filter mat to separate the bound from the unbound radioligand. The filter mat is then washed to remove any non-specifically bound radioactivity.
- **Detection:** The radioactivity retained on the filter is measured using a scintillation counter.
- **Data Analysis:** The data is used to generate a competition binding curve, from which the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i (inhibition constant) is then calculated from the IC_{50} using the Cheng-Prusoff equation.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay is critical for assessing the effect of a compound on glucose metabolism.

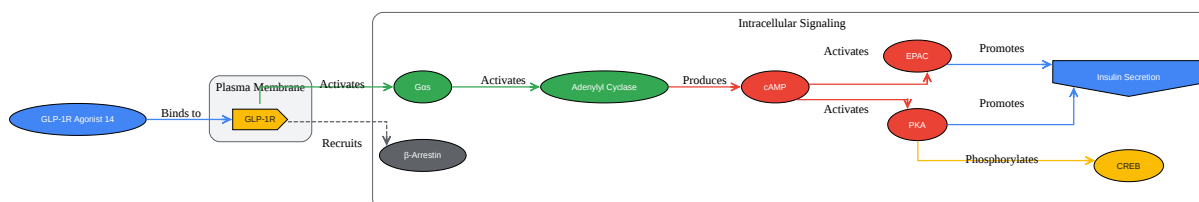
Objective: To evaluate the ability of a test compound to improve glucose clearance following an oral glucose challenge.

General Protocol:

- **Animal Model:** hGLP-1R knock-in mice are typically used to assess human-specific drug effects.
- **Fasting:** Mice are fasted overnight (e.g., 16 hours) with free access to water.
- **Compound Administration:** The test compound (**GLP-1R agonist 14**) or vehicle is administered orally at various doses.
- **Baseline Blood Glucose:** A baseline blood sample is collected (e.g., from the tail vein) to measure fasting blood glucose levels.
- **Glucose Challenge:** A concentrated glucose solution is administered orally (gavage).
- **Blood Glucose Monitoring:** Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- **Data Analysis:** The blood glucose excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the overall improvement in glucose tolerance.

Visualizations

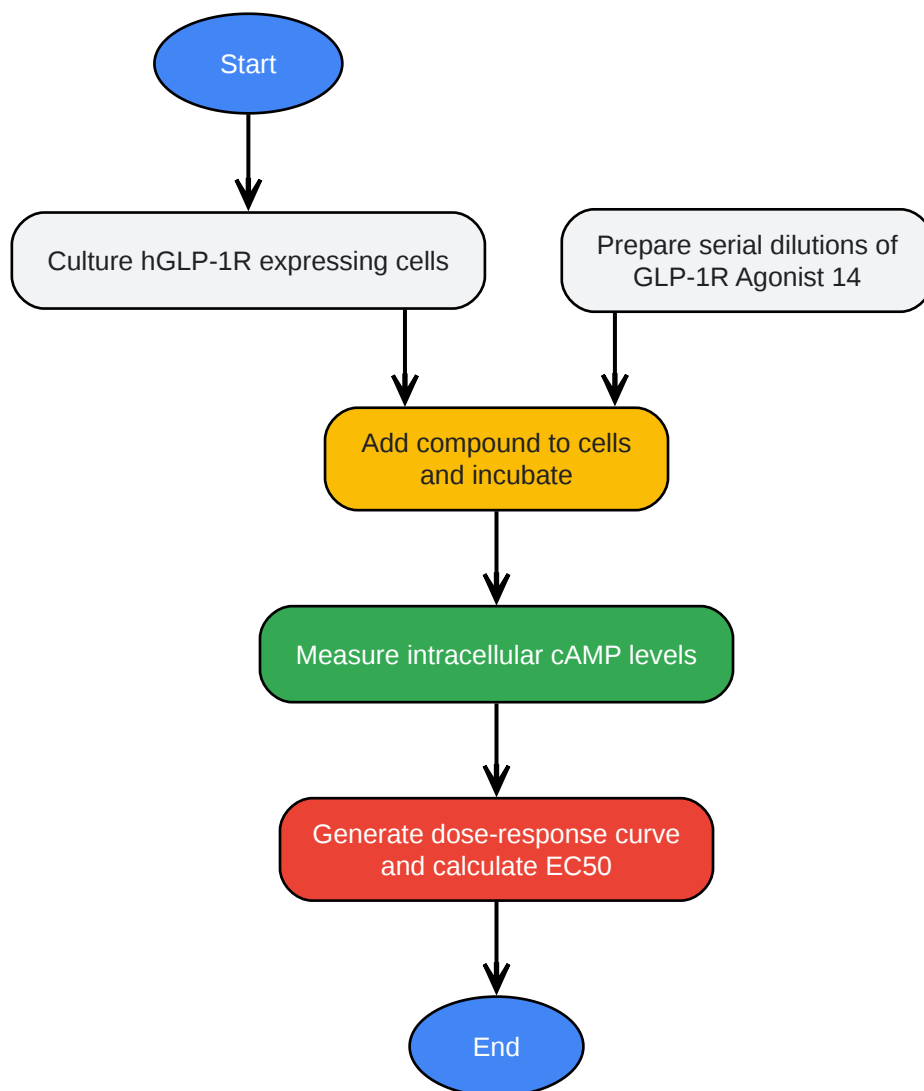
GLP-1 Receptor Signaling Pathway



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Caption: Canonical GLP-1R signaling pathway initiated by agonist binding.

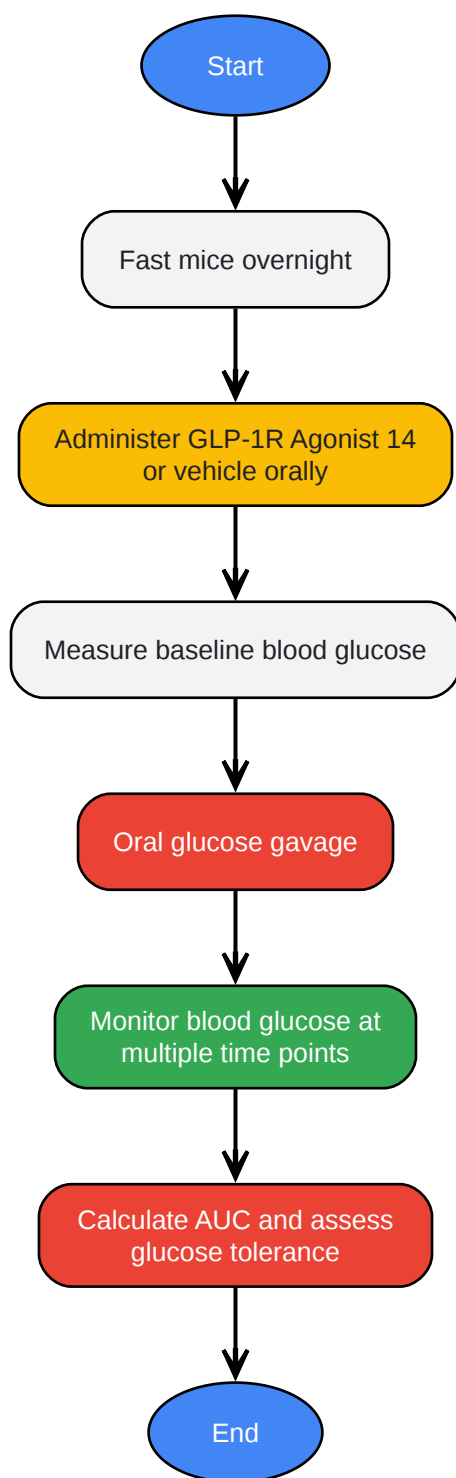
Experimental Workflow: In Vitro Potency Determination



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Caption: Workflow for determining the in vitro potency (EC50) of a GLP-1R agonist.

Experimental Workflow: In Vivo Glucose Tolerance Test



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Caption: Workflow for assessing in vivo efficacy using an oral glucose tolerance test.

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